molecular formula C21H20N2O11 B13684903 2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate

2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B13684903
M. Wt: 476.4 g/mol
InChI Key: AURXATIOYGZCCB-UHFFFAOYSA-N
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Description

2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate is a complex organic compound characterized by its unique structure, which includes isopropyl, nitrophenyl, and hydroxypropane tricarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-hydroxypropane-1,2,3-tricarboxylic acid with isopropyl alcohol and 4-nitrophenol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of esters or ethers depending on the substituent used.

Scientific Research Applications

2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s nitrophenyl groups can participate in electron transfer reactions, while the hydroxypropane tricarboxylate moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropane-1,2,3-tricarboxylic acid: A simpler analog without the nitrophenyl and isopropyl groups.

    4-Nitrophenol: Contains the nitrophenyl group but lacks the tricarboxylate and isopropyl moieties.

    Isopropyl alcohol: Contains the isopropyl group but lacks the nitrophenyl and tricarboxylate moieties.

Uniqueness

2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from simpler analogs.

Properties

Molecular Formula

C21H20N2O11

Molecular Weight

476.4 g/mol

IUPAC Name

1-O,3-O-bis(4-nitrophenyl) 2-O-propan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C21H20N2O11/c1-13(2)32-20(26)21(27,11-18(24)33-16-7-3-14(4-8-16)22(28)29)12-19(25)34-17-9-5-15(6-10-17)23(30)31/h3-10,13,27H,11-12H2,1-2H3

InChI Key

AURXATIOYGZCCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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